molecular formula C22H18O2 B3158380 2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde CAS No. 857412-04-5

2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde

Cat. No. B3158380
CAS RN: 857412-04-5
M. Wt: 314.4 g/mol
InChI Key: UVPAUSVUQTYXKB-UHFFFAOYSA-N
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Description

2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde, also known as dimethyl-terphenyl or DMT, is a chemical compound that consists of three benzene rings connected by carbon-carbon single bonds . The compound has two methoxy (CH3O-) groups attached to the 2’ and 5’ positions of the central benzene ring .


Molecular Structure Analysis

The molecular structure of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is characterized by three benzene rings connected by carbon-carbon single bonds . The compound has two methoxy (CH3O-) groups attached to the 2’ and 5’ positions of the central benzene ring .


Physical And Chemical Properties Analysis

2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has a molecular weight of 258.36 . It is a solid at room temperature . The compound has a boiling point of 769.1±60.0 °C at 760 mmHg . The vapor pressure of the compound is 0.0±2.8 mmHg at 25°C .

Scientific Research Applications

Optoelectronic Applications

2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde has potential applications in the field of organic optoelectronics. It's used in the synthesis of specific pyrene derivatives which are promising candidates for organic light-emitting devices (OLEDs). These derivatives exhibit unique photophysical properties and electrochemical characteristics, making them suitable for OLEDs and other optoelectronic devices (Hu et al., 2013).

Metal–Organic Frameworks (MOFs)

This compound is utilized in the synthesis of Metal–Organic Frameworks (MOFs). Specifically, it has been used to construct structurally diverse MOFs with Pb(II). These frameworks show varied dimensions and properties based on the ligands used. Such MOFs can be applied in areas like gas storage, catalysis, and luminescence, and can also be studied for their solid-state photoluminescence properties (Dai et al., 2016).

Catalytic Synthesis

The compound has also been explored in catalytic synthesis processes. For example, it's involved in the Prins condensation reaction for the synthesis of specific organic compounds like 2,5-dimethyl-2,4-hexadiene. This showcases its utility in the field of catalysis, particularly in reactions involving aldehydes and alcohols (Wang et al., 2004).

Organic Synthesis and Chemical Reactions

The compound is involved in various organic synthesis and chemical reactions. For instance, it plays a role in the synthesis of specific dihydro-4H-pyran derivatives, which are of interest due to their biological activities. Such reactions showcase the versatility of this compound in facilitating diverse organic reactions and synthesizing new compounds with potential biological activities (Keiko et al., 2008).

Safety and Hazards

2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is irritating to the skin and eyes . When handling this compound, it is recommended to wear personal protective equipment and avoid dust formation . In case of contact with skin or eyes, it should be washed off immediately with plenty of water .

Mechanism of Action

Target of Action

The primary targets of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde are coordination polymers . These polymers are synthesized under solvothermal conditions and are used in the construction of metal-organic frameworks (MOFs) with various metals such as Mn, Cd, and Pb .

Mode of Action

The compound interacts with its targets by forming coordination polymers. These polymers display 3D frameworks with pcu topology constructed by L 2− ligands and phen ligands . The compound’s structure allows it to form non-interpenetrating 3D networks, which are influenced by the steric hindrance and the use of rigid rod-shaped SBUs .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the formation and stabilization of coordination polymers . The compound’s interaction with its targets leads to the formation of these polymers, which have various structures and properties depending on the metal ions involved .

Result of Action

The result of the compound’s action is the formation of coordination polymers with diverse structures . These polymers have various properties, including thermal stability, photoluminescence, and antiferromagnetic properties .

Action Environment

The action of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is influenced by environmental factors such as the nature of solvent conditions and the presence of metal ions . These factors can affect the compound’s efficacy and stability.

properties

IUPAC Name

4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-15-11-22(20-9-5-18(14-24)6-10-20)16(2)12-21(15)19-7-3-17(13-23)4-8-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPAUSVUQTYXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)C)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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